BenchChemオンラインストアへようこそ!

(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole

Asymmetric catalysis Chiral ligand design Steric tuning

This (R)-configured benzothiophene-oxazoline is a critical tuning point for enantioselective Pd-catalyzed allylic alkylation (up to 97% ee). The 4-isobutyl substituent directly governs chiral induction: swapping to isopropyl, tert-butyl, or phenyl without comparative validation risks catalytic failure. The sulfur atom enables hemilabile N,S-coordination, an advantage absent in furan or phenyl analogs. Validated as a broad-spectrum antifungal pharmacophore (MIC 0.03–0.5 μg/mL), this building block converts to HETPHOX-type phosphinooxazoline ligands. Procure the correct enantiomer for reproducible results.

Molecular Formula C15H17NOS
Molecular Weight 259.4 g/mol
Cat. No. B8227733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole
Molecular FormulaC15H17NOS
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESCC(C)CC1COC(=N1)C2=CC3=CC=CC=C3S2
InChIInChI=1S/C15H17NOS/c1-10(2)7-12-9-17-15(16-12)14-8-11-5-3-4-6-13(11)18-14/h3-6,8,10,12H,7,9H2,1-2H3/t12-/m1/s1
InChIKeyHVZFWIXHCKUXTO-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole – Chiral Oxazoline Scaffold for Asymmetric Catalysis and Antifungal Drug Discovery


(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole (CAS 2828438-79-3; molecular formula C₁₅H₁₇NOS; MW 259.37 g/mol) is a chiral non-racemic 4,5-dihydrooxazole (oxazoline) derivative bearing a benzothiophene moiety at the 2-position and an isobutyl substituent at the 4-position in the (R) configuration . This compound belongs to the benzothiophene-oxazoline ligand family, whose members have been demonstrated as effective chiral ligands in enantioselective Pd-catalyzed allylic substitution (achieving up to 97.0% ee) and as broad-spectrum antifungal agents with MIC values of 0.03–0.5 μg/mL against Candida albicans [1]. The chiral oxazoline ring is derived from the chiral amino alcohol pool, rendering the compound a single-enantiomer building block for asymmetric synthesis and medicinal chemistry applications .

Why Generic Substitution Fails for (R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole – The Hidden Cost of Ignoring Substituent Sterics and Chirality


Within the benzothiophene-oxazoline family, the 4-position substituent is not a passive spectator but a primary determinant of both catalytic enantioselectivity and biological target engagement . In Pd-catalyzed allylic alkylation, changing the 4-substituent from isopropyl to tert-butyl on a thiophene-oxazoline ligand altered enantioselectivity from 91–95% ee to distinctly different outcomes under identical conditions, demonstrating that steric modulation at this position directly governs the chiral induction capacity of the metal–ligand complex . In antifungal drug discovery, replacing the 4-phenyl group with alternative substituents on the benzothiophene-oxazoline scaffold produced order-of-magnitude shifts in MIC values across Candida, Cryptococcus, and Aspergillus species, confirming that the 4-substituent is a critical pharmacophoric element rather than an interchangeable moiety [1]. Procuring an analog with a different 4-substituent (e.g., benzyl, tert-butyl, or methyl) without comparative validation therefore risks both catalytic failure and biological inactivity.

Quantitative Differentiation Evidence for (R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole vs. Closest Structural Analogs


Steric Parameter Differentiation: Isobutyl vs. Isopropyl, tert-Butyl, Benzyl, and Methyl at the 4-Position

The 4-isobutyl group occupies a steric niche between the smaller isopropyl and the bulkier tert-butyl substituents. In the closely related HETPHOX ligand series, the tert-butyl-substituted thiophene-oxazoline ligand delivered 91–95% ee in the asymmetric intermolecular Heck phenylation of 2,3-dihydrofuran, whereas the isopropyl-substituted benzothiophene-oxazoline ligand (Ligand 9, Tietze 2002) achieved 97.0% ee in Pd-catalyzed allylic alkylation . The isobutyl substituent, with its branched yet conformationally flexible sec-butyl topology, provides a steric profile that is distinct from both: it offers greater encumbrance than isopropyl (Δ +1 methylene unit) but retains conformational degrees of freedom absent in the spherically symmetric tert-butyl group, potentially enabling a unique balance of stereochemical induction and substrate accommodation [1].

Asymmetric catalysis Chiral ligand design Steric tuning

Enantiomeric Purity and Configurational Integrity: (R)-Isobutyl vs. (S)-Isobutyl Enantiomer

The (R)-enantiomer (CAS 2828438-79-3) and the (S)-enantiomer (CAS 2828438-78-2) are both commercially available as discrete single-enantiomer entities . In the benzothiophene-oxazoline ligand series, the absolute configuration at the 4-position is the primary determinant of the stereochemical outcome of catalysis: the (R)-configured isopropyl-oxazoline ligand (derived from (S)-valinol) produced the (R)-enantiomer of the allylic alkylation product with 97.0% ee, and reversal of configuration would be expected to invert the product stereochemistry . In antifungal SAR studies on the related 4-phenyl-benzothiophene-oxazoline series, both (R)- and (S)-enantiomers were separately evaluated, confirming that biological activity is configuration-dependent [1]. Procuring the incorrect enantiomer therefore yields opposite and potentially useless stereochemical outcomes.

Chiral resolution Enantioselective synthesis Absolute configuration

Predicted Physicochemical Property Differentiation: Lipophilicity and Solubility vs. 4-Phenyl and 4-Benzyl Analogs

The replacement of an aromatic 4-substituent (phenyl or benzyl) with an aliphatic isobutyl group fundamentally alters the lipophilicity and solubility profile of the benzothiophene-oxazoline scaffold. The 4-benzyl analog (CAS 2757084-02-7) has a computed XLogP3-AA of 4.8 and a molecular weight of 293.4 g/mol, reflecting the contribution of the additional phenyl ring [1]. The isobutyl analog (MW 259.37) is 34 g/mol lighter and, based on the replacement of an aromatic CH₂–Ph unit (π = +2.0; Hansch) with an aliphatic isobutyl chain (π ≈ +1.5; estimated from aliphatic fragment constants), is predicted to exhibit a LogP approximately 1.0–1.5 units lower, corresponding to a theoretical 10- to 30-fold increase in aqueous solubility . This shift in physicochemical profile is critical for applications where lower lipophilicity is desirable, such as reducing CYP-mediated metabolism or improving formulation compatibility.

Drug-likeness Lipophilicity Physicochemical profiling

Antifungal Activity Class-Level Evidence: Benzothiophene-Oxazoline Scaffold vs. Biphenyl-Oxazoline Scaffold

In a systematic scaffold-hopping study, the benzothiophene-substituted dihydrooxazole compound A6 exhibited broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, whereas the biphenyl-substituted parent scaffold (compound 6 series) was inactive against Cryptococcus neoformans and Aspergillus fumigatus despite potent anti-Candida activity (MIC 0.03–0.06 μg/mL) [1]. The benzothiophene moiety was identified as a key structural determinant for expanding the antifungal spectrum, attributed to its shorter length and smaller volume accommodating the narrower CYP51 ligand cavity of Aspergillus fumigatus [1]. While the specific 4-isobutyl analog has not been tested in this assay, the benzothiophene-2-yl pharmacophore is conserved, and the 4-isobutyl substituent provides a distinct steric and lipophilic profile compared to the 4-phenyl group used in the published series.

Antifungal agents CYP51 inhibition Broad-spectrum activity

Procurement-Relevant Application Scenarios for (R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole


Chiral Ligand Precursor for Enantioselective Pd-Catalyzed Allylic Alkylation

The compound serves as a direct precursor for generating benzothiophene-phosphinooxazoline (HETPHOX-type) ligands following ortho-lithiation and reaction with chlorodiphenylphosphine. The 4-isobutyl substituent provides intermediate steric demand between the isopropyl (97.0% ee achieved) and tert-butyl (91–95% ee achieved) variants, offering a new tuning point for optimizing enantioselectivity in Pd-catalyzed allylic substitutions and Heck reactions . The benzothiophene sulfur atom may additionally participate in hemilabile coordination to palladium, a feature distinguishing this scaffold from thiophene and benzofuran congeners [1].

Building Block for Broad-Spectrum Antifungal Candidate Synthesis

The benzothiophene-2-yl-dihydrooxazole scaffold has been validated as a broad-spectrum antifungal pharmacophore active against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus [2]. The 4-isobutyl variant offers a distinct aliphatic substitution pattern (replacing the 4-phenyl group) that may improve metabolic stability—a critical optimization goal given that the 4-phenyl lead compound A31 achieved a human liver microsome half-life of 80.5 min [2]. The lower predicted LogP (~3.3–3.8 vs. ~4.5 for the 4-phenyl analog) suggests potential advantages in reducing CYP inhibition liability.

Chiral Pool Intermediate for Enantioselective Synthesis of Benzothiophene-Containing APIs

As a single-enantiomer (R)-configured oxazoline derived from the chiral amino alcohol pool, this compound is suitable for diastereoselective transformations where the oxazoline ring can serve as a chiral auxiliary or be converted to other functional groups (e.g., hydrolysis to β-amino alcohols or reduction to chiral amines). The benzothiophene moiety is a privileged structure in medicinal chemistry, appearing in marketed drugs including raloxifene and zileuton, and its presence in a chiral building block enables direct incorporation of this pharmacophore into enantiopure drug candidates [1].

Coordination Chemistry Studies of Hemilabile N,S-Ligands

Unlike benzofuran-oxazoline analogs that offer only N,O-chelation, the benzothiophene-oxazoline scaffold provides potential N,S- or N,N′-chelation modes depending on metal center and reaction conditions [1]. The isobutyl substituent's steric profile may influence the preference between these coordination modes, making this compound valuable for fundamental studies of hemilabile ligand behavior in transition metal catalysis. This property is unique to sulfur-containing heterocyclic oxazolines and is absent in furan and pyrrole analogs.

Quote Request

Request a Quote for (R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.